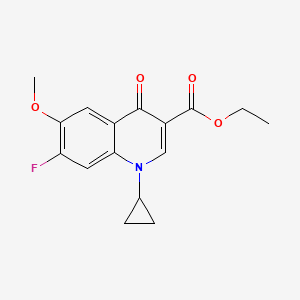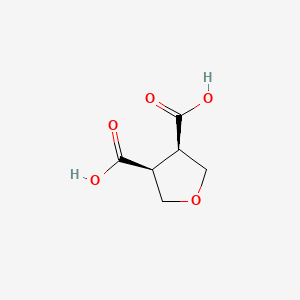
1-Cyclopropyl-1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester is a synthetic compound belonging to the fluoroquinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity, making them valuable in the treatment of various bacterial infections. The structure of this compound includes a quinoline core, which is crucial for its biological activity .
作用機序
Target of Action
It is structurally similar to fluoroquinolones , a class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The compound likely interacts with its targets by inhibiting the DNA gyrase and topoisomerase IV enzymes, thereby preventing the supercoiling and relaxation of bacterial DNA, which are crucial steps in DNA replication . This interaction disrupts bacterial DNA processes, leading to DNA damage and cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV affects the DNA replication pathway in bacteria, leading to the cessation of bacterial growth and replication . The downstream effects include the disruption of bacterial cell division and eventual bacterial cell death .
Pharmacokinetics
Based on its structural similarity to fluoroquinolones, it can be inferred that it might have good oral bioavailability, wide distribution in body tissues, metabolism in the liver, and excretion through both renal and biliary routes .
Result of Action
The molecular effect of the compound’s action is the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division . The cellular effect is the cessation of bacterial growth and replication, leading to bacterial cell death .
Action Environment
Environmental factors such as pH, temperature, and presence of divalent cations can influence the action, efficacy, and stability of the compound . For instance, fluoroquinolones, to which this compound is structurally similar, can chelate divalent cations, which can affect their absorption and efficacy . Furthermore, extreme pH or temperature conditions might affect the stability of the compound .
生化学分析
Biochemical Properties
It is known that derivatives of quinolone carboxylic acid, such as this compound, possess bactericidal action and demonstrate activity against a wide spectrum of gram-positive and gram-negative microorganisms, anaerobic, acid-fast and atypical bacteria
Cellular Effects
It is known that fluoroquinolones, a group of compounds to which this compound belongs, can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that fluoroquinolones exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
The synthesis of 1-Cyclopropyl-1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursors. Industrial production methods often involve optimizing these steps to ensure high yield and purity, using catalysts and controlled reaction environments .
化学反応の分析
1-Cyclopropyl-1,4-dihydro-7-fluoro-6-methoxy-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core, affecting its biological activity.
Substitution: Common reagents such as halogens can substitute the fluoro or methoxy groups, leading to derivatives with altered properties.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
科学的研究の応用
This compound has several scientific research applications:
類似化合物との比較
Compared to other fluoroquinolones, this compound has unique structural features, such as the cyclopropyl and methoxy groups, which contribute to its specific antibacterial activity. Similar compounds include:
特性
IUPAC Name |
ethyl 1-cyclopropyl-7-fluoro-6-methoxy-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4/c1-3-22-16(20)11-8-18(9-4-5-9)13-7-12(17)14(21-2)6-10(13)15(11)19/h6-9H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYBYZOYVNBQLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)OC)F)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Isoxazolo[5,4-f]indole](/img/structure/B587850.png)


![N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime](/img/structure/B587855.png)
![Cyclobutanecarboxylic acid, 2,3-bis(hydroxymethyl)-, [1R-(1alpha,2beta,3alpha)]- (9CI)](/img/new.no-structure.jpg)







